Einecs 275-854-2
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of substances marketed in the EU before 1981. Each entry, such as EINECS 275-854-2, represents a unique chemical with specific commercial and regulatory significance.
EINECS chemicals often lack complete toxicological data, necessitating computational methods like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSARs) to predict their properties using structurally or functionally similar compounds . For instance, RASAR models leverage similarity metrics (e.g., Tanimoto index ≥70% via PubChem 2D fingerprints) to link unlabeled EINECS compounds with well-characterized analogs, enabling efficient hazard prediction .
Properties
CAS No. |
71700-98-6 |
|---|---|
Molecular Formula |
C19H18N2O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-one;4-hydroxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H12N2O.C8H6O5/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;9-6-2-1-4(7(10)11)3-5(6)8(12)13/h3-8H,1-2H3;1-3,9H,(H,10,11)(H,12,13) |
InChI Key |
LJGNXFFZAGIPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC(=C(C=C1C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 275-854-2 would typically involve synthetic routes and reaction conditions specific to its chemical structure. Industrial production methods often include large-scale synthesis processes that ensure the compound’s purity and consistency. Unfortunately, detailed preparation methods for this compound were not found in the search results. general preparation methods for similar compounds may involve steps such as carbonization followed by sulfonation, or other specific chemical reactions tailored to the compound’s functional groups .
Chemical Reactions Analysis
Einecs 275-854-2, like many chemical substances, may undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the compound’s specific functional groups and chemical properties. Major products formed from these reactions would also be determined by the compound’s structure and the nature of the reagents used .
Scientific Research Applications
The scientific research applications of Einecs 275-854-2 can be diverse, spanning fields such as chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in various synthetic processes. In biology and medicine, it could be involved in research related to its biological activity or potential therapeutic uses. Industrial applications might include its use in manufacturing processes or as a component in commercial products .
Mechanism of Action
The mechanism of action of Einecs 275-854-2 would involve its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the compound’s chemical structure and its biological activity .
Comparison with Similar Compounds
Key Observations :
- Structural similarity thresholds (≥70%) ensure reliable property extrapolation in RASAR models, covering 33,000 EINECS compounds with only 1,387 labeled analogs .
Functional Analogs
Functional analogs share similar applications rather than structures. For example:
Key Observations :
- Functional analogs may diverge significantly in toxicity profiles despite overlapping industrial uses, underscoring the need for structure-specific assessments.
Methodological Framework for Comparison
Computational Tools
- Tanimoto Index : A similarity metric comparing 2D molecular fingerprints; ≥70% similarity is considered adequate for read-across predictions .
- QSAR Models : Predict toxicity using descriptors like log Kow (hydrophobicity) and electronic parameters. For example, chlorinated alkanes’ fish toxicity correlates strongly with log Kow (R² = 0.89) .
- RASAR Networks : Enable rapid analog identification, covering >20× more compounds than labeled datasets .
Limitations
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Einecs 275-854-2 to ensure reproducibility?
- Methodological Answer : Synthesis should follow peer-reviewed protocols, such as controlled reaction conditions (temperature, solvent purity, catalyst ratios) documented in journals like Beilstein Journal of Organic Chemistry. Characterization requires multi-modal techniques:
- Nuclear Magnetic Resonance (NMR) for structural elucidation .
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%) .
- X-ray Diffraction (XRD) for crystallographic validation .
- Reproducibility : Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to formatting guidelines for tables and figures .
Q. How can researchers design experiments to minimize variability in physicochemical property measurements (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Use statistical experimental design (e.g., factorial design) to identify critical variables affecting solubility or degradation .
- Standardize measurement tools (e.g., UV-Vis spectrophotometry for solubility) with calibration against reference materials .
- Report confidence intervals and error margins for repeated trials to enhance data reliability .
Q. What literature review strategies are effective for identifying gaps in existing studies on this compound?
- Methodological Answer :
- Use Google Scholar with keyword filters (e.g., "this compound synthesis kinetics") and sort results by citation count to prioritize seminal works .
- Cross-reference databases like SciFinder or Reaxys for patent-free methodologies .
- Annotate contradictions in reported data (e.g., conflicting melting points) to frame novel hypotheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) reported for this compound across different studies?
- Methodological Answer :
- Perform comparative meta-analysis of raw spectral data from published supplementary files .
- Validate peak assignments using computational tools (e.g., DFT simulations for NMR chemical shifts) .
- Replicate disputed experiments under controlled conditions, documenting all parameters (e.g., solvent deuteration, probe temperature) .
Q. What advanced statistical methods are suitable for analyzing variability in catalytic activity or reaction yields involving this compound?
- Methodological Answer :
- Apply multivariate regression to correlate reaction conditions (e.g., pressure, stoichiometry) with yield outcomes .
- Use Bayesian inference to quantify uncertainty in kinetic models .
- Publish full datasets, including outliers, to support transparency and secondary analysis .
Q. How can researchers design a mechanistic study to investigate unexpected byproduct formation during this compound synthesis?
- Methodological Answer :
- Employ tandem analytical techniques (e.g., LC-MS for byproduct identification) .
- Conduct isotopic labeling experiments to trace reaction pathways .
- Use in situ monitoring (e.g., ReactIR) to capture transient intermediates .
Data Presentation and Ethical Reporting
Q. What are best practices for presenting contradictory data in publications without compromising credibility?
- Methodological Answer :
- Use side-by-side comparisons in tables or figures, annotating potential sources of discrepancy (e.g., impurity profiles, instrument sensitivity) .
- Discuss limitations openly in the "Results" section, avoiding speculative interpretations .
- Cite conflicting studies objectively and propose follow-up experiments to resolve ambiguities .
Q. How should researchers address ethical concerns when replicating failed experiments from prior studies on this compound?
- Methodological Answer :
- Contact original authors for clarifications on ambiguous protocols .
- Disclose replication attempts in supplementary materials, even if unsuccessful, to prevent publication bias .
- Adhere to COPE guidelines for reporting negative results .
Tables for Reference
Table 1 : Common Analytical Techniques for this compound Characterization
| Technique | Application | Critical Parameters | References |
|---|---|---|---|
| NMR | Structural confirmation | Solvent purity, probe calibration | |
| HPLC | Purity assessment | Column type, mobile phase pH | |
| XRD | Crystallographic validation | Temperature stability |
Table 2 : Statistical Methods for Data Analysis
| Method | Use Case | Software Tools | References |
|---|---|---|---|
| Factorial Design | Optimizing reaction conditions | JMP, Minitab | |
| Bayesian Inference | Quantifying uncertainty in kinetics | Stan, PyMC3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
